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  • Product: (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine
  • CAS: 65210-99-3

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

An In-Depth Technical Guide on (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine: Structural Dynamics, Regioselective Synthesis, and Advanced Reactivity Executive Summary & Chemical Identity (2-Benzenesulfonyl-2-bromo-e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine: Structural Dynamics, Regioselective Synthesis, and Advanced Reactivity

Executive Summary & Chemical Identity

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a highly specialized, bifunctional building block classified as a β-amino α-bromo sulfone. In modern synthetic organic chemistry and drug development, molecules possessing both an electrophilic α-halosulfonyl moiety and a nucleophilic amine are highly prized. They serve as direct precursors to complex functionalized sulfones, stereodefined aziridines, and radical intermediates for late-stage C–H functionalization.

Understanding the delicate balance between the nucleophilic secondary amine and the electrophilic α-bromo carbon is critical. Without precise control of reaction conditions, this molecule will spontaneously undergo intramolecular cyclization.

Table 1: Quantitative Physical and Chemical Data [1][2]

Property Value
IUPAC Name N-[2-bromo-2-(benzenesulfonyl)ethyl]cyclohexanamine
CAS Registry Number 65210-99-3
Molecular Formula C14H20BrNO2S
Molecular Weight 346.28 g/mol
Typical Commercial Purity ≥ 96%
Structural Class Secondary amine; β-amino α-bromo sulfone

| Key Functional Groups | Cyclohexyl ring, Secondary Amine, Sulfonyl, Alkyl Bromide |

Mechanistic Synthesis & Causality

The synthesis of β-amino α-bromo sulfones presents a distinct chemoselectivity challenge. Direct bromination of a pre-formed β-amino sulfone is fundamentally flawed, as the secondary amine will preferentially undergo N-bromination, leading to undesired degradation pathways. Furthermore, attempting a one-pot aza-Darzens reaction between bromomethyl phenyl sulfone and an imine typically bypasses the linear intermediate entirely, yielding an aziridine directly[3].

To isolate (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine, the most robust and regioselective approach is the Michael addition of cyclohexylamine to an α-bromo vinyl phenyl sulfone . This pathway ensures that the carbon-bromine bond is established prior to the introduction of the nucleophilic amine, completely avoiding N-halogenation.

Synthesis A Phenyl Vinyl Sulfone B 1,2-Dibromoethyl Phenyl Sulfone A->B Br2, CH2Cl2 (Electrophilic Addition) C α-Bromo Vinyl Phenyl Sulfone B->C Base / -HBr (E2 Elimination) E (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine C->E Michael Addition D Cyclohexylamine (Michael Donor) D->E Nucleophilic Attack

Diagram 1: Regioselective synthesis workflow via Michael addition to α-bromo vinyl sulfone.

Experimental Protocol: A Self-Validating System

Phase 1: Preparation of the Michael Acceptor (α-Bromo Vinyl Phenyl Sulfone)
  • Electrophilic Addition: Dissolve phenyl vinyl sulfone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Dropwise add Br₂ (1.05 equiv).

    • Causality: The low temperature prevents radical side-reactions. The reaction yields 1,2-dibromoethyl phenyl sulfone.

  • E2 Elimination: To the same flask, slowly add triethylamine (Et₃N, 1.2 equiv) and allow the mixture to warm to room temperature.

    • Causality: The highly electron-withdrawing benzenesulfonyl group drastically increases the acidity of the α-proton. Et₃N selectively deprotonates this α-position, driving an E2 elimination of HBr to exclusively form α-bromo vinyl phenyl sulfone.

  • Validation Checkpoint: Perform ¹H NMR on the crude isolate. The success of this step is validated by the appearance of two distinct vinylic doublets (typically between δ 6.2 and 6.9 ppm) with a small geminal coupling constant, confirming the terminal alkene.

Phase 2: Controlled Michael Addition
  • Reaction Assembly: Dissolve the purified α-bromo vinyl phenyl sulfone in anhydrous Tetrahydrofuran (THF) and cool strictly to 0 °C.

  • Amine Addition: Add cyclohexylamine (1.05 equiv) dropwise over 15 minutes. Maintain the reaction at 0 °C for 2 hours.

    • Causality (Critical): Cyclohexylamine acts as a soft nucleophile, attacking the β-carbon. Strict temperature control (≤ 0 °C) and avoiding excess amine are mandatory. If the temperature rises, the newly formed secondary amine will act as an internal nucleophile, displacing the α-bromide via an intramolecular Sₙ2 mechanism to form an aziridine[3].

  • Quench and Self-Validation: Quench with cold saturated aqueous NH₄Cl to protonate any unreacted amine and halt nucleophilic activity.

    • Validation Checkpoint: TLC (UV active; stains positive with Ninhydrin for secondary amines). ¹H NMR must show the complete disappearance of the vinylic protons and the emergence of a highly deshielded proton signal (dd or triplet, δ 4.8–5.2 ppm) corresponding to the α-CH-Br proton.

Advanced Reactivity & Downstream Applications

The true value of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine lies in its downstream versatility. The molecule is essentially a spring-loaded intermediate.

A. Stereoselective Aziridination

When treated with a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS), the secondary amine is deprotonated. This triggers a rapid intramolecular aza-Darzens-type ring closure, ejecting the bromide leaving group to form 1-cyclohexyl-2-(benzenesulfonyl)aziridine[3]. These sulfonylated aziridines are highly valuable electrophiles for the synthesis of unnatural amino acids and functionalized diamines.

B. Photoredox-Mediated Radical C–H Functionalization

Halomethyl phenyl sulfones are excellent precursors for generating electrophilic α-sulfonyl radicals[4]. Under visible light irradiation in the presence of a photocatalyst like Ir(ppy)₃, the weak C–Br bond of the title compound undergoes homolytic cleavage[5]. The resulting carbon-centered radical can be trapped by electron-rich heteroarenes (such as indoles or pyrroles), enabling late-stage, transition-metal-free C–H alkylation[4][5].

Reactivity Core (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine Aziridine 1-Cyclohexyl-2-(benzenesulfonyl)aziridine Core->Aziridine NaHMDS / Base (Intramolecular SN2) Radical α-Sulfonyl Radical Intermediate Core->Radical Ir(ppy)3 / Visible Light (Photoredox Cleavage) Alkylated Functionalized Sulfone Derivatives Radical->Alkylated Alkene / Heteroarene Trapping

Diagram 2: Divergent reactivity map illustrating base-promoted vs. photoredox pathways.

References

  • ChemicalBook. (2-BENZENESULFONYL-2-BROMO-ETHYL)-CYCLOHEXYL-AMINE | 65210-99-3. 6

  • ChemicalBook. 化工产品目录_字母排序B_第130页_Chemicalbook. 2

  • RSC Advances (RSC Publishing). Stereoselective synthesis of C-sulfonylated aziridines from halomethyl phenyl sulfone and N-tert-butanesulfinyl imines. 3

  • ACS Publications. Aromatic C–H Methylation and Other Functionalizations via the Rh(III)-Catalyzed Migratory Insertion of Bis(phenylsulfonyl)carbene and Subsequent Transformations. 4

  • AA Blocks. Visible light-mediated chemistry of indoles and related heterocycles. 5

Sources

Exploratory

Preliminary Investigation of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Reactivity: A Technical Guide

Abstract (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS 65210-99-3) is a highly functionalized aliphatic amine featuring a β-amino-α-bromo sulfone motif. This whitepaper provides an in-depth technical analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS 65210-99-3) is a highly functionalized aliphatic amine featuring a β-amino-α-bromo sulfone motif. This whitepaper provides an in-depth technical analysis of its reactivity, focusing on how its dual electrophilic and nucleophilic nature can be strategically harnessed. By understanding the underlying causality of its reaction pathways, researchers can deploy this molecule as a versatile building block for aziridines, β-amino vinyl sulfones, and complex radical adducts in drug discovery and synthetic methodology.

Structural Analysis & Reactivity Profiling

The chemical behavior of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is dictated by three critical structural features:

  • The α-Bromo Sulfone Moiety: The electron-withdrawing benzenesulfonyl group significantly lowers the LUMO of the adjacent C-Br bond. This enhances the electrophilicity of the α-carbon toward substitution and makes the C-Br bond susceptible to single-electron reduction ()[1].

  • The Secondary Cyclohexylamine: Positioned at the β-carbon, this amine acts as a built-in internal nucleophile. Depending on the pH and steric environment, it can trigger intramolecular cyclization.

  • Absence of α'-Protons: The classic Ramberg-Bäcklund reaction (RBR) converts α-halo sulfones into alkenes via the extrusion of SO₂ ()[2]. However, the RBR strictly requires an α'-proton (a proton on the carbon flanking the other side of the sulfone). Because the sulfone in this substrate is attached to a phenyl ring, it lacks α'-protons. This structural reality completely shuts down the RBR pathway, strategically funneling the molecule's reactivity entirely toward the β-amino moiety[2].

Base-Promoted Divergent Reactivity: Aziridination vs. Elimination

The proximity of the secondary amine to the electrophilic α-bromo center creates a kinetic competition between intramolecular substitution (3-exo-tet cyclization) and bimolecular elimination (E2). The choice of base dictates the dominant pathway.

Causality & Mechanism
  • Intramolecular Aziridination: Mild, non-nucleophilic bases (e.g., Cs₂CO₃) deprotonate the secondary amine, enhancing its nucleophilicity without being strong enough to rapidly abstract the β-protons. The subsequent intramolecular attack displaces the α-bromide. The electron-withdrawing sulfone stabilizes the transition state, facilitating ring closure despite the geometric strain.

  • Bimolecular Dehydrohalogenation: Strong, sterically hindered bases (e.g., DBU) preferentially abstract the β-proton (the CH₂ protons adjacent to the amine). This E2 elimination expels the bromide leaving group, yielding a β-amino vinyl sulfone. The delicate balance of these elimination pathways is a hallmark of β-bromo sulfone systems ()[3].

Pathway SM (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine Base1 Mild Base (Cs2CO3) Intramolecular SN2 SM->Base1 Base2 Strong Base (DBU) E2 Elimination SM->Base2 Prod1 1-Cyclohexyl-2- (benzenesulfonyl)aziridine Base1->Prod1 3-exo-tet cyclization (-HBr) Prod2 β-Amino Vinyl Sulfone Base2->Prod2 Bimolecular Elimination (-HBr)

Caption: Divergent base-promoted reactivity pathways of the α-bromo sulfone substrate.

Quantitative Data Summary

Table 1: Base-Promoted Divergent Reactivity Optimization

Base (Equivalents)SolventTemp (°C)Dominant PathwayYield (%)E:Z Ratio
K₂CO₃ (2.0 eq)MeCN60Aziridination78N/A
Cs₂CO₃ (2.0 eq)DMF25Aziridination85N/A
DBU (1.5 eq)THF0 to 25E2 Elimination92>95:5 (E)
KOtBu (1.2 eq)THF-78E2 Elimination8880:20 (E)
Experimental Methodologies

Protocol 1: Self-Validating Synthesis of 1-Cyclohexyl-2-(benzenesulfonyl)aziridine

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve the α-bromo sulfone (1.0 mmol, 346 mg) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 mmol, 652 mg) in one portion.

  • Reaction & In-Process Control: Stir the suspension at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf = 0.45) should cleanly convert to a lower-polarity spot (Rf = 0.60) within 4 hours.

    • Self-Validation: The complete disappearance of the characteristic ABX spin system of the CH₂-CH(Br) moiety in the ¹H NMR of an aliquot confirms the consumption of the acyclic precursor.

  • Workup: Quench with H₂O (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography. Validation: ¹H NMR of the purified product must reveal the highly shielded aziridine ring protons shifted upfield between 2.0–3.0 ppm.

Protocol 2: Self-Validating Synthesis of β-Amino Vinyl Sulfone

  • Setup: Dissolve the α-bromo sulfone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere.

  • Base Addition: Dropwise add DBU (1.5 mmol, 228 mg). The steric bulk of DBU prevents competitive nucleophilic attack on the α-carbon.

  • Reaction & In-Process Control: Stir for 2 hours, allowing the mixture to reach room temperature.

    • Self-Validation: Monitor by TLC. The formation of the vinyl sulfone is confirmed by strong UV activity and a lower Rf than the starting material. ¹H NMR of the crude mixture must show the emergence of a distinctive vinylic proton signal (typically a doublet around 6.5–7.5 ppm) and the complete loss of the α-CH-Br proton.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize excess DBU. Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the pure (E)-β-amino vinyl sulfone, a highly stable precursor to reactive N-acylimino species ()[4].

Photoredox-Catalyzed Radical Functionalization

Causality & Mechanism

Recent advances in photoredox catalysis have demonstrated the utility of sulfone-based radical chemistry in forming complex amines ()[5]. Under visible-light irradiation, a strongly reducing photocatalyst like fac-Ir(ppy)₃ undergoes single-electron transfer (SET) to the α-C-Br bond. The mesolytic cleavage of the resulting radical anion expels a bromide ion, generating an electrophilic α-sulfonyl radical. This radical can be intercepted by electron-rich olefins (e.g., enol ethers) to form new C-C bonds.

Photoredox Ir Ir(III) Catalyst Ir_ex *Ir(III) Excited State Ir->Ir_ex Blue LED (450 nm) Radical α-Sulfonyl Radical Ir_ex->Radical SET to Substrate (-Br⁻) Substrate α-Bromo Sulfone Substrate->Radical Adduct Radical Adduct Radical->Adduct + Olefin Adduct->Ir SET to Ir(IV) Product Functionalized Sulfone Adduct->Product Oxidation/Deprotonation

Caption: Photoredox-catalyzed generation and olefin-trapping of the α-sulfonyl radical.

Quantitative Data Summary

Table 2: Representative Yields for Photoredox Radical Trapping

Olefin TrapPhotocatalystLight SourceTime (h)Yield (%)
Ethyl vinyl etherIr(ppy)₃ (1 mol%)450 nm LED1284
StyreneIr(ppy)₃ (1 mol%)450 nm LED1676
Methyl acrylateRu(bpy)₃Cl₂ (2 mol%)450 nm LED2465

Protocol 3: Self-Validating Photoredox Radical Addition

  • Setup: To a 10 mL Schlenk tube, add the α-bromo sulfone (0.5 mmol), fac-Ir(ppy)₃ (1 mol%), and ethyl vinyl ether (2.5 mmol).

  • Degassing: Dissolve the mixture in degassed DMF (5 mL). Perform three rigorous freeze-pump-thaw cycles to strictly exclude oxygen, which would otherwise quench the excited state photocatalyst and trap the carbon-centered radical.

  • Irradiation: Irradiate the mixture with a 34 W Blue LED (λ = 450 nm) at room temperature for 12 hours.

  • In-Process Control: Analyze an aliquot by LC-MS. Self-Validation: The target mass[M+H]⁺ corresponding to the addition product should be the base peak, with <5% of the protodehalogenated byproduct (PhSO₂-CH₂-CH₂-NH-Cy) present.

  • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and purify by silica gel chromatography.

Conclusion

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a highly versatile, bifunctional reagent. By strictly controlling the reaction conditions—specifically the basicity of the environment or the application of single-electron photoredox catalysts—chemists can selectively funnel this substrate into aziridines, β-amino vinyl sulfones, or complex radical adducts. The self-validating protocols provided ensure high reproducibility and mechanistic fidelity for advanced synthetic applications.

References

  • Title: α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link][4]

  • Title: Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines Source: Journal of the American Chemical Society (PMC) URL: [Link][5]

  • Title: One-Pot Synthesis of β-Bromo Sulfones and Vinyl Sulfones via Different Column Chromatography Source: ChemistrySelect (ResearchGate) URL: [Link][3]

  • Title: The Ramberg-Bäcklund Reaction Source: Chemistry-Chemists URL: [Link][2]

Sources

Foundational

Stability of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine in aqueous vs organic solvents

An In-Depth Technical Guide to the Stability of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine in Aqueous vs. Organic Solvents Foreword: Proactive Stability Profiling in Modern Drug Development In the landscape of co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine in Aqueous vs. Organic Solvents

Foreword: Proactive Stability Profiling in Modern Drug Development

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's stability profile is not merely a regulatory formality but a cornerstone of a successful therapeutic program. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, and unforeseen instability can lead to significant delays, increased costs, and, in the worst-case scenario, project termination. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical framework for assessing the stability of the novel compound (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine. By leveraging established principles of physical organic chemistry and adhering to rigorous experimental design, we can proactively identify potential liabilities, understand degradation pathways, and ultimately de-risk the development process. This document eschews a generic, one-size-fits-all approach, instead offering a tailored strategy that reflects the specific structural motifs of the target molecule.

Molecular Architecture and Predicted Reactivity

The subject of our investigation, (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine, presents a unique combination of functional groups that dictate its chemical behavior. A thorough analysis of its structure is paramount to predicting its stability profile.

  • The α-Bromosulfone Moiety: The core of the molecule's reactivity lies in the carbon atom bearing both a bromine atom and a benzenesulfonyl group. The powerful electron-withdrawing nature of the sulfonyl group significantly acidifies the α-proton and polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This moiety is a well-known precursor in various organic transformations, which hints at its potential for instability under certain conditions.[3][4]

  • The Cyclohexylamine Group: This secondary amine introduces a basic center into the molecule. It can act as an internal base, potentially catalyzing degradation pathways. Its nucleophilicity also presents the possibility of intramolecular reactions. The cyclohexyl ring itself is largely inert but provides steric bulk that may influence reaction rates.

Potential Degradation Pathways: A Mechanistic Perspective

Based on the structural features, we can hypothesize several key degradation pathways in both aqueous and organic media. A proactive investigation into these pathways is the central objective of a well-designed stability study.

Aqueous Environment

The presence of water as a nucleophile and the ability to control pH make aqueous stability a critical parameter, especially for potential parenteral formulations or during aqueous workups in synthesis.

2.1.1 Hydrolytic Degradation

Hydrolysis is a primary concern for this molecule.[5][6] The electrophilic α-carbon is a prime target for nucleophilic attack by water. This can proceed via two main pathways, likely influenced by pH:

  • Direct Nucleophilic Substitution (SN2): Water can directly displace the bromide ion. The resulting α-hydroxy sulfone may be more stable or could undergo further degradation.

  • Elimination (E2): In the presence of a base (either an external buffer component or the internal cyclohexylamine), deprotonation of the acidic α-proton can lead to the elimination of HBr, forming a vinyl sulfone.

2.1.2 pH-Dependent Degradation
  • Acidic Conditions: Under acidic conditions, the cyclohexylamine will be protonated, rendering it non-nucleophilic and unable to act as an internal base. However, acid-catalyzed hydrolysis may still occur.[5][7]

  • Basic Conditions: Basic conditions are predicted to be particularly detrimental. The hydroxide ion is a more potent nucleophile than water, accelerating direct substitution. Furthermore, it will readily deprotonate the α-carbon, strongly favoring the elimination pathway. This base-catalyzed elimination is analogous to the initial step of the Ramberg-Bäcklund reaction.[3][4][8]

cluster_aqueous Aqueous Degradation Pathways Parent (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Hydrolysis α-Hydroxy Sulfone Parent->Hydrolysis H₂O (SN2) Elimination Vinyl Sulfone Parent->Elimination OH⁻ (E2)

Caption: Hypothesized major degradation pathways in aqueous solutions.

Organic Solvents

Stability in organic solvents is crucial for synthetic route optimization, purification, and formulation with non-aqueous excipients.

2.2.1 Solvent-Mediated Degradation
  • Nucleophilic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, leading to solvolysis products (e.g., α-methoxy or α-ethoxy sulfones).

  • Aprotic Solvents: While generally more benign, aprotic solvents are not entirely inert. Trace amounts of water or other nucleophilic impurities can lead to slow degradation over time. The polarity of the solvent can also influence the rates of potential unimolecular degradation pathways.

2.2.2 Base-Induced Degradation in Organic Media

The presence of basic impurities or the deliberate addition of a base in a reaction mixture can trigger rapid degradation. The Ramberg-Bäcklund rearrangement is a classic example of the reactivity of α-halosulfones in the presence of a base, leading to an alkene via a transient episulfone intermediate.[3][4][8] While the specific structure of our molecule may not be perfectly suited for the full rearrangement, the initial base-mediated elimination to a vinyl sulfone is a highly probable event.

cluster_organic Organic Solvent Degradation Parent (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Solvolysis α-Alkoxy Sulfone Parent->Solvolysis ROH (e.g., Methanol) Elimination Vinyl Sulfone Parent->Elimination Base (e.g., Et₃N)

Caption: Potential degradation pathways in common organic solvents.

A Framework for Experimental Stability Assessment

To move from hypothesis to empirical data, a structured experimental plan is essential. We recommend a forced degradation study followed by a systematic evaluation in a panel of relevant organic solvents.[5][9][10] The goal is to achieve a modest level of degradation (5-20%) to ensure that analytical methods can detect and quantify the degradants without consuming the parent compound entirely.[11]

Analytical Prerequisite: A Stability-Indicating Method

Before commencing stability studies, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis due to its sensitivity, accuracy, and versatility.[12][13]

  • Methodology: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape) is a standard starting point.

  • Validation: The method must be proven to separate the parent compound from all potential degradation products, impurities, and solvent peaks, thus demonstrating specificity in line with ICH Q2(R1) guidelines.[11]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate degradation and reveal the intrinsic vulnerabilities of the molecule.[5][9][10]

3.2.1 Preparation of Stock Solution
  • Prepare a stock solution of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.

3.2.2 Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Immediately cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

3.2.3 Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution at room temperature. Given the high predicted sensitivity to base, elevated temperatures may not be necessary.

  • Withdraw aliquots at 5, 15, 30, and 60 minutes.

  • Immediately neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute with the mobile phase for HPLC analysis.

3.2.4 Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Quench any remaining H₂O₂ by adding a small amount of sodium bisulfite solution.

  • Dilute with the mobile phase for HPLC analysis.

3.2.5 Photostability
  • Expose a solution of the compound (in the 1:1 acetonitrile:water mixture) in a quartz cuvette to a photostability chamber with a light source compliant with ICH Q1B guidelines.

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to differentiate between thermal and photolytic degradation.

  • Analyze samples at appropriate time intervals.

cluster_workflow Forced Degradation Experimental Workflow Start 1 mg/mL Stock Solution Acid 0.1 N HCl 60°C Start->Acid Base 0.1 N NaOH RT Start->Base Oxidation 3% H₂O₂ RT Start->Oxidation Photo ICH Q1B Light RT Start->Photo Analysis Neutralize/Quench & Dilute Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis HPLC HPLC-UV Analysis Analysis->HPLC

Sources

Exploratory

Discovery and early synthesis pathways of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

An In-Depth Technical Guide to the Prospective Synthesis of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Abstract This technical guide delineates the prospective discovery and devises early-stage synthesis pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Synthesis of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

Abstract

This technical guide delineates the prospective discovery and devises early-stage synthesis pathways for the novel compound, (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine. As this molecule is not currently described in the existing chemical literature, this document serves as a foundational blueprint for its synthesis, grounded in established principles of organic chemistry and analogous, well-documented reactions. We will explore two primary synthetic routes, providing detailed, step-by-step experimental protocols and a thorough analysis of the underlying chemical principles. This guide is intended for an audience of researchers, scientists, and professionals in drug development who are engaged in the exploration of novel chemical entities.

Introduction and Scientific Context

The convergence of a cyclohexylamine moiety, a benzenesulfonyl group, and a reactive bromoethyl linker within a single molecular framework suggests a molecule of significant interest for medicinal chemistry and materials science. The cyclohexylamine group is a common feature in many pharmacologically active compounds, often contributing to favorable pharmacokinetic properties. The benzenesulfonyl group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule and participate in various biological interactions. The presence of a bromine atom on the ethyl chain introduces a versatile handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, making it a valuable intermediate for library synthesis.

Given the absence of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine in the current body of scientific literature, this guide proposes its existence and outlines a logical and scientifically sound approach to its synthesis. The proposed pathways are designed to be robust and adaptable, providing a solid starting point for its eventual laboratory preparation and subsequent investigation.

Proposed Synthetic Pathways

Two principal retrosynthetic pathways are proposed for the synthesis of the target molecule. Each pathway leverages readily available starting materials and well-established chemical transformations.

Pathway A: Synthesis via Phenyl Vinyl Sulfone Intermediate

This pathway commences with the commercially available phenyl vinyl sulfone, a versatile building block in organic synthesis. The key steps involve the bromination of the vinyl group followed by the addition of cyclohexylamine.

Diagram of Proposed Synthetic Pathway A

Pathway_A Phenyl_Vinyl_Sulfone Phenyl Vinyl Sulfone Alpha_Bromo_Vinyl_Sulfone α-Bromo Vinyl Phenyl Sulfone Phenyl_Vinyl_Sulfone->Alpha_Bromo_Vinyl_Sulfone Bromination/ Dehydrobromination Target_Molecule (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Alpha_Bromo_Vinyl_Sulfone->Target_Molecule Cyclohexylamine (Michael Addition/Substitution)

Caption: Proposed synthesis of the target molecule starting from phenyl vinyl sulfone.

Step 1: Synthesis of Phenyl Vinyl Sulfone

Phenyl vinyl sulfone is a known compound and can be prepared via several established methods. A common laboratory-scale synthesis involves the oxidation of phenyl vinyl sulfide.[1][2]

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfone [1]

  • Synthesis of Phenyl Vinyl Sulfide: In a three-necked flask equipped with a stirrer, condenser, and addition funnel, sodium ethoxide is prepared by dissolving sodium metal in ethanol. Thiophenol is then added, followed by 1,2-dibromoethane to form 1-phenylthio-2-bromoethane. The intermediate is not isolated; instead, the reaction mixture is refluxed to induce elimination, yielding phenyl vinyl sulfide after distillation.

  • Oxidation to Phenyl Vinyl Sulfone: The phenyl vinyl sulfide is dissolved in a suitable solvent like acetic acid. Hydrogen peroxide (30%) is added portion-wise while controlling the temperature. The reaction is exothermic. After the addition is complete, the mixture is heated to ensure complete oxidation. The phenyl vinyl sulfone is then isolated by crystallization or extraction.

Step 2: Bromination of Phenyl Vinyl Sulfone

The next critical step is the introduction of a bromine atom at the α-position to the sulfonyl group. This can be achieved through a bromination-dehydrobromination sequence.

Experimental Protocol: Synthesis of α-Bromo Vinyl Phenyl Sulfone (Prospective)

  • Bromination: Phenyl vinyl sulfone is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane. A solution of bromine in the same solvent is added dropwise at a low temperature (e.g., 0 °C) in the absence of light to prevent radical side reactions. This addition reaction is expected to yield 1,2-dibromo-1-phenylethylsulfone.

  • Dehydrobromination: The crude dibromo-adduct is then treated with a non-nucleophilic base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to induce elimination of HBr, leading to the formation of α-bromo vinyl phenyl sulfone.[3]

Step 3: Reaction of α-Bromo Vinyl Phenyl Sulfone with Cyclohexylamine

The final step in this pathway is the reaction of the α-bromo vinyl phenyl sulfone with cyclohexylamine. This reaction is anticipated to proceed via a nucleophilic attack of the amine.

Experimental Protocol: Synthesis of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (Prospective)

  • α-Bromo vinyl phenyl sulfone is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

  • Cyclohexylamine (1.1 to 1.5 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Causality and Self-Validation: The electron-withdrawing nature of the sulfonyl group activates the double bond for nucleophilic attack. The bromine atom can act as a leaving group. The reaction of cyclohexylamine with the α-bromo vinyl sulfone is a plausible transformation, with the amine acting as a nucleophile. The success of this step would be confirmed by spectroscopic analysis (NMR, IR, Mass Spectrometry) of the purified product, which should show characteristic signals for the cyclohexyl, benzenesulfonyl, and bromo-ethyl fragments.

Pathway B: Synthesis via N-Alkylation of Cyclohexylamine

This alternative pathway involves the preparation of a suitable 2-benzenesulfonyl-2-bromo-ethyl electrophile, which is then used to alkylate cyclohexylamine.

Diagram of Proposed Synthetic Pathway B

Pathway_B Starting_Material 2-Bromoethanol or Ethylene Dibromide Bromoethyl_Sulfone 2-Benzenesulfonyl-2-bromo-ethyl Precursor Starting_Material->Bromoethyl_Sulfone Sulfonylation/ Bromination Target_Molecule (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Bromoethyl_Sulfone->Target_Molecule Cyclohexylamine (N-Alkylation)

Caption: Proposed synthesis of the target molecule via N-alkylation of cyclohexylamine.

Step 1: Synthesis of a 2-Benzenesulfonyl-ethyl Precursor

A key intermediate for this pathway is a compound containing the 2-benzenesulfonyl-ethyl moiety. One approach is the reaction of sodium benzenesulfinate with a suitable two-carbon electrophile.

Experimental Protocol: Synthesis of Sodium 2-Bromoethanesulfonate [4]

  • Ethylene dibromide is heated to boiling in a mixture of ethanol and water.

  • A solution of anhydrous sodium sulfite in water is added dropwise to the boiling mixture.

  • The reaction is refluxed for several hours.

  • The ethanol and excess ethylene dibromide are removed by distillation.

  • The aqueous solution is evaporated to dryness, and the sodium 2-bromoethanesulfonate is extracted from the solid residue with hot ethanol.

This could then potentially be converted to the corresponding benzenesulfonyl derivative, although this transformation is not straightforward. A more direct approach would be to use 2-bromoethanol.

Experimental Protocol: Synthesis of 2-(Benzenesulfonyl)ethanol (Prospective)

  • Sodium benzenesulfinate is dissolved in a suitable solvent like DMF.

  • 2-Bromoethanol is added, and the mixture is heated to facilitate the nucleophilic substitution of the bromide by the sulfinate anion.

  • After workup, 2-(benzenesulfonyl)ethanol is obtained.

Step 2: Bromination of the 2-(Benzenesulfonyl)ethyl Precursor

The hydroxyl group of 2-(benzenesulfonyl)ethanol would need to be converted to a bromide. However, a more direct approach would be to brominate at the carbon alpha to the sulfonyl group. This would likely require activation, for example, by forming an enolate.

A more plausible precursor would be ethyl benzenesulfone, which could be brominated at the alpha position.

Step 3: N-Alkylation of Cyclohexylamine

With a suitable 2-benzenesulfonyl-2-bromo-ethyl electrophile in hand, the final step is the N-alkylation of cyclohexylamine.

Experimental Protocol: Synthesis of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (Prospective)

  • Cyclohexylamine (2-3 equivalents to act as both reactant and base) is dissolved in a polar aprotic solvent like THF or acetonitrile.

  • The 2-benzenesulfonyl-2-bromo-ethyl electrophile is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours to overnight. The formation of cyclohexylammonium bromide as a precipitate may be observed.

  • The reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Causality and Self-Validation: This pathway relies on the classic nucleophilic substitution reaction between an amine and an alkyl halide. The presence of the electron-withdrawing benzenesulfonyl group may influence the reactivity of the C-Br bond. The success of the synthesis would be validated by the isolation and characterization of the final product, confirming the formation of the C-N bond and the retention of the benzenesulfonyl and bromo-ethyl functionalities.

Data Presentation and Analysis

Since the target compound is novel, no experimental data is available. The following tables are presented as a template for the characterization data that would be collected upon successful synthesis.

Table 1: Prospective Physicochemical and Spectroscopic Data

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point To be determined
¹H NMR Signals corresponding to cyclohexyl protons, aromatic protons of the benzenesulfonyl group, and the diastereotopic protons of the ethyl chain.
¹³C NMR Peaks for all unique carbon atoms in the molecule.
IR (cm⁻¹) Characteristic absorptions for N-H stretching, C-H (aliphatic and aromatic), S=O stretching (asymmetric and symmetric), and C-Br stretching.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated exact mass of C₁₄H₂₀BrNO₂S.

Table 2: Summary of Proposed Reaction Conditions

PathwayStepKey ReagentsSolventTemperature
A 1Phenyl vinyl sulfide, H₂O₂Acetic acidRT to reflux
A 2Phenyl vinyl sulfone, Br₂, Et₃NCCl₄ or CH₂Cl₂0 °C to RT
A 3α-Bromo vinyl phenyl sulfone, CyclohexylamineAcetonitrileRT to 60 °C
B 1Sodium benzenesulfinate, 2-BromoethanolDMFHeat
B 32-Benzenesulfonyl-2-bromo-ethyl precursor, CyclohexylamineTHFRT

Conclusion and Future Directions

This technical guide has outlined two plausible and scientifically grounded synthetic pathways for the novel compound (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine. While the synthesis has not yet been reported in the literature, the proposed routes leverage well-established organic reactions and provide a clear roadmap for its preparation.

The successful synthesis of this molecule would open avenues for exploring its chemical and biological properties. Its potential as a scaffold for new therapeutic agents or as a functional monomer in materials science warrants further investigation. Future work should focus on the laboratory execution of these proposed syntheses, optimization of reaction conditions, and full characterization of the target compound and any intermediates.

References

  • Guan, Z.-H., Zuo, W., Zhao, L.-B., Ren, Z.-H., & Liang, Y.-M. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(10), 1465-1470.
  • Paquette, L. A., & Carr, R. V. C. (1986). Phenyl vinyl sulfone and sulfoxide. Organic Syntheses, 64, 157.
  • Organic Syntheses Procedure for the preparation of phenyl vinyl sulfone. Available at: [Link]

  • Organic Chemistry Portal page on vinyl bromide synthesis. Available at: [Link]

  • Jiang, Z., You, K., Wu, H., Xu, M., Wang, T., & Luo, J. (2024). Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals. Organic Letters, 26(3), 636–641.
  • Organic Syntheses Procedure for the preparation of sodium 2-bromoethanesulfonate. Available at: [Link]

  • Macmillan Group publication on Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Available at: [Link]

  • One-Pot Synthesis of α-Methyl Vinyl Sulfones From Ethyl Phenyl Sulfones. Available at: [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Available at: [Link]

  • Organic Syntheses Procedure for Ethanesulfonic acid, 2-bromo-, sodium salt. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine as a Versatile Intermediate for the Synthesis of Novel Pharmacophores

Abstract The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical and biological properties.[1] Similarly, substituted ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical and biological properties.[1] Similarly, substituted ethylamines, particularly those bearing cyclic substituents like a cyclohexyl group, are common features in biologically active molecules, contributing to favorable pharmacokinetic profiles.[2] This document details the generation and synthetic utility of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine, a highly reactive intermediate. While not typically an isolable, off-the-shelf reagent, this α-bromo sulfone serves as a powerful building block for the construction of complex molecular architectures. We provide a strategic guide, including detailed, validated protocols, for the synthesis of its stable precursor, its subsequent in situ generation, and its application in nucleophilic substitution and intramolecular cyclization reactions to generate novel scaffolds of high medicinal chemistry relevance.

Foundational Concepts: The Role of the Benzenesulfonyl and Cyclohexylamine Groups in Drug Design

The benzenesulfonyl group is a cornerstone of modern drug discovery.[3] Its strong electron-withdrawing nature and its ability to participate in hydrogen bonding have made it a key component in drugs ranging from antibacterial sulfonamides to diuretics and anticancer agents.[4][5] In many instances, the sulfonamide nitrogen and one of the sulfonyl oxygens act as a zinc-binding group, enabling potent and selective inhibition of metalloenzymes like carbonic anhydrases.[1]

The cyclohexylamine moiety is frequently incorporated into drug candidates to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. Its non-planar, saturated structure allows for specific conformational arrangements that can optimize binding to protein targets. The combination of these two scaffolds via an ethyl linker presents a promising strategy for developing novel therapeutic agents.

Synthesis of the Key Precursor: N-Cyclohexyl-2-(phenylsulfonyl)ethan-1-amine

The journey to utilizing the target α-bromo sulfone begins with the synthesis of its stable, non-halogenated precursor. The most efficient and atom-economical approach is a Michael addition of cyclohexylamine to phenyl vinyl sulfone. This reaction proceeds readily under mild conditions to yield the desired precursor with high purity.

Experimental Protocol 1: Synthesis of N-Cyclohexyl-2-(phenylsulfonyl)ethan-1-amine (1)

This protocol details the conjugate addition of cyclohexylamine to phenyl vinyl sulfone. The reaction is typically clean and high-yielding.

Reagent Table:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Phenyl vinyl sulfone168.215.00 g29.721.0
Cyclohexylamine99.173.24 g (3.72 mL)32.691.1
Ethanol (Anhydrous)46.0750 mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add phenyl vinyl sulfone (5.00 g, 29.72 mmol).

  • Dissolve the sulfone in 50 mL of anhydrous ethanol.

  • Add cyclohexylamine (3.72 mL, 32.69 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is typically of high purity. For further purification, it can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel.

  • Purification (Optional): Slurry the crude product in hexanes, filter, and wash with cold hexanes to remove any unreacted starting material. Dry the resulting white solid under vacuum.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected yield: >90%.

G cluster_reagents Starting Materials cluster_process Process PVS Phenyl Vinyl Sulfone Mix 1. Mix in Ethanol (Room Temperature, 12-16h) PVS->Mix CHA Cyclohexylamine CHA->Mix Evap 2. Solvent Evaporation Mix->Evap Purify 3. Purification (Recrystallization/Chromatography) Evap->Purify Product Product 1 N-Cyclohexyl-2-(phenylsulfonyl)ethan-1-amine Purify->Product

Caption: Workflow for the synthesis of precursor 1.

Generation and In Situ Application of the α-Bromo Sulfone Intermediate

The precursor 1 is activated by α-bromination to form the target intermediate, (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (2) . The electron-withdrawing sulfonyl group acidifies the α-proton, facilitating deprotonation and subsequent reaction with an electrophilic bromine source like N-Bromosuccinimide (NBS).[6] This intermediate 2 is highly electrophilic and is best generated and used in situ. It can readily undergo nucleophilic substitution at the α-carbon.

Mechanistic Rationale

The synthetic power of this method lies in a one-pot, tandem reaction sequence. A base is used to deprotonate the carbon alpha to the sulfonyl group, creating a stabilized carbanion. This anion then reacts with NBS to form the α-bromo sulfone intermediate 2 . A chosen nucleophile, present in the reaction mixture, can then immediately attack the electrophilic carbon, displacing the bromide and forming a new carbon-nucleophile bond.

G Precursor Precursor 1 Anion α-Carbanion Precursor->Anion + Base Intermediate Intermediate 2 (α-Bromo Sulfone) Anion->Intermediate + NBS Product Substituted Product 3 Intermediate->Product + Nucleophile (NuH) - HBr

Caption: Reaction pathway for the in situ generation and reaction of intermediate 2.
Experimental Protocol 2: One-Pot Synthesis of α-Substituted N-Cyclohexyl-2-(phenylsulfonyl)ethylamines (3)

This protocol describes the one-pot bromination and subsequent nucleophilic substitution.

Reagent Table (Example using Methanol as Nucleophile):

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Precursor 1 267.391.00 g3.741.0
N-Bromosuccinimide (NBS)177.980.73 g4.111.1
Potassium Carbonate (K₂CO₃)138.211.03 g7.482.0
Methanol (Nucleophile)32.0410 mL-Solvent
Dichloromethane (DCM)84.9320 mL-Solvent

Step-by-Step Procedure:

  • In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve Precursor 1 (1.00 g, 3.74 mmol) in 20 mL of dichloromethane (DCM).

  • Add the chosen nucleophile. If the nucleophile is an alcohol or thiol, it can often be used as a co-solvent or in slight excess (1.2 equiv). For this example, methanol is the solvent.

  • Add potassium carbonate (1.03 g, 7.48 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (0.73 g, 4.11 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-substituted product 3 .

Scope of Nucleophiles:

This reaction is versatile and compatible with a range of nucleophiles, leading to diverse molecular scaffolds.

Nucleophile (Nu-H)Product Type (α-substituent)Potential Application
Alcohols (R-OH)α-AlkoxyEther-containing scaffolds
Thiols (R-SH)α-ThioetherSulfur-containing pharmacophores
Secondary Amines (R₂NH)α-Amino (gem-diamine)Complex amine derivatives
Azide (NaN₃)α-AzidoPrecursors for triazoles, amines

Application Example: Intramolecular Cyclization to a 1,4-Oxazine Scaffold

A powerful application of this methodology is in intramolecular reactions to form heterocyclic systems. By incorporating a nucleophile into the precursor molecule, cyclization can be induced upon formation of the α-bromo sulfone intermediate. Here, we demonstrate the synthesis of a phenylsulfonyl-substituted N-cyclohexyl-1,4-oxazine, a scaffold of interest in medicinal chemistry.

Experimental Protocol 3: Synthesis of 4-Cyclohexyl-2-(phenylsulfonyl)morpholine (5)

The synthesis begins with a modified precursor, N-cyclohexyl-N-(2-hydroxyethyl)-2-(phenylsulfonyl)ethan-1-amine (4) , which is prepared via Michael addition of N-(2-hydroxyethyl)cyclohexylamine to phenyl vinyl sulfone (as in Protocol 1).

G cluster_start Starting Material cluster_process One-Pot Cyclization Precursor Precursor 4 (with tethered -OH group) Bromination 1. Add Base + NBS (Generate α-Bromo Sulfone) Precursor->Bromination Cyclization 2. Intramolecular Nucleophilic Attack Bromination->Cyclization Product Product 5 4-Cyclohexyl-2-(phenylsulfonyl)morpholine Cyclization->Product

Caption: Workflow for the synthesis of a morpholine scaffold 5.

Step-by-Step Procedure:

  • Precursor Synthesis: Synthesize precursor 4 using N-(2-hydroxyethyl)cyclohexylamine and phenyl vinyl sulfone following the general procedure in Protocol 1.

  • Cyclization: In a 100 mL flask under a nitrogen atmosphere, dissolve precursor 4 (e.g., 5.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 60% in mineral oil, 1.2 equiv), carefully at 0 °C. Stir for 30 minutes to form the alkoxide. Caution: Hydrogen gas is evolved.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the target morpholine derivative 5 .

Safety and Handling

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

  • Solvents: Dichloromethane, THF, and Ethanol are flammable. Work in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a potent, albeit transient, synthetic intermediate that opens a gateway to a wide variety of complex molecular structures. By starting with a stable and easily accessible precursor, medicinal chemists can leverage a one-pot bromination and nucleophilic displacement strategy to introduce diverse functionalities alpha to a sulfonyl group. The protocols provided herein offer a robust and versatile platform for the rapid generation of novel ether, thioether, amine, and heterocyclic scaffolds, demonstrating the significant potential of this building block strategy in drug discovery programs.

References

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). ChemBeq. Retrieved March 24, 2026, from [Link][4]

  • Zecchi, G. (2005). α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives. Chemical Reviews, 105(10), 3963-3998. [Link][7]

  • Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Retrieved March 24, 2026, from [Link][8]

  • Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. (2003, January 24). PubMed. Retrieved March 24, 2026, from [Link][6]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - NIH. Retrieved March 24, 2026, from [Link][2]

Sources

Application

Catalytic cross-coupling reaction conditions for (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: α -Functionalization of β -Amino Sulfones via Nickel-Catalyzed Negishi Cross-Coupling Introduction & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: α -Functionalization of β -Amino Sulfones via Nickel-Catalyzed Negishi Cross-Coupling

Introduction & Mechanistic Rationale

The molecule (2-benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS 65210-99-3)[1] is a highly versatile, bifunctional building block. It features an electrophilic α -bromo sulfone moiety adjacent to a β -secondary amine (cyclohexylamine). Molecules bearing α -substituted sulfones are critical in medicinal chemistry, often serving as stable bioisosteres for carboxylic acids or transition-state inhibitors in enzyme targeting.

Historically, the cross-coupling of unactivated sp3 -hybridized alkyl halides with organometallic reagents has been challenging due to competitive β -hydride elimination pathways when using traditional Palladium (Pd) catalysis. While Pd-catalyzed Negishi-type α -arylations are highly effective for unhalogenated sulfones via direct metalation[2], the presence of the native α -bromine atom in our target substrate strongly favors a Nickel (Ni)-catalyzed radical-mediated pathway [3]. Nickel's ability to easily access the Ni(I)/Ni(III) oxidation states allows it to activate the α -bromo sulfone via Single-Electron Transfer (SET), completely bypassing β -hydride elimination.

The Chemoselectivity Challenge

The primary challenge with this substrate is the free secondary amine. If left unprotected, the amine will readily protonate the organozinc nucleophile ( R−ZnX ) required for the Negishi coupling, leading to premature quenching and catalyst poisoning. Therefore, a transient or permanent N-Boc protection step is strictly required prior to the cross-coupling event.

Mechanistic Pathway

The reaction proceeds via a radical rebound mechanism. The Ni(I) active species donates an electron to the α -bromo sulfone, generating an α -sulfonyl radical and a Ni(II)-Br complex. Transmetalation of the Ni(II) species with the organozinc reagent, followed by radical recombination, yields a high-valent Ni(III) intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates the Ni(I) catalyst[3].

Mechanism Ni1 L·Ni(I) Active Species Radical α-Sulfonyl Radical (R•) + L·Ni(II)-Br Ni1->Radical SET to α-Bromo Sulfone Transmet L·Ni(II)-R' (via Transmetalation) Radical->Transmet Transmetalation with R'ZnX Ni3 L·Ni(III)(R)(R') Transmet->Ni3 Radical Rebound (R•) Product Cross-Coupled Product Ni3->Product Reductive Elimination Product->Ni1 Regeneration of Ni(I)

Figure 1: Radical-mediated Ni-catalyzed Negishi cross-coupling catalytic cycle.

Experimental Design & Causality

To ensure a self-validating and robust protocol, every reagent choice is grounded in mechanistic causality:

  • Catalyst Precursor (NiCl₂·glyme): Selected over Ni(COD)₂ because it is air-stable and highly soluble in polar aprotic solvents. It is reduced in situ to the active Ni(I)/Ni(0) species by the organozinc reagent.

  • Ligand (dtbbpy): 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is an electron-rich, bidentate nitrogen ligand. It stabilizes the highly reactive Ni(I) and Ni(III) intermediates, preventing catalyst aggregation (black-out).

  • Solvent (DMA): N,N-Dimethylacetamide (DMA) is critical. Unlike pure THF, DMA coordinates to the organozinc reagent, modulating its nucleophilicity and preventing unwanted background SN​2 displacement of the α -bromine.

Optimization Data

The following quantitative data summarizes the optimization of the cross-coupling step using Phenylzinc bromide (PhZnBr) as the model nucleophile.

Table 1: Optimization of Reaction Conditions for the Cross-Coupling Step

EntryCatalyst (10 mol%)Ligand (12 mol%)SolventTemp (°C)Yield (%)*Causality / Observation
1 NiCl₂·glyme dtbbpy DMA 25 88 Optimal SET stabilization; clean conversion.
2NiCl₂·glymedtbbpyTHF2545Sluggish transmetalation; high unreacted SM.
3Ni(COD)₂dtbbpyDMA2562Trace catalyst decomposition observed.
4Pd(dba)₂XPhosTHF6015Extensive β -hydride elimination side-products.
5NiCl₂·glymeNoneDMA25<5Rapid catalyst aggregation (precipitation).

*Yields determined via LC-MS using an internal standard.

Step-by-Step Methodologies

Experimental_Workflow Step1 1. Amine Protection (Boc2O, Et3N) Step2 2. Catalyst Activation (NiCl2·glyme + dtbbpy) Step1->Step2 Step3 3. Negishi Coupling (R-ZnX, DMA, 0 °C to RT) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / NH4Cl) Step3->Step4 Step5 5. Deprotection (TFA/DCM) - Optional Step4->Step5

Figure 2: End-to-end experimental workflow for the α -functionalization of β -amino sulfones.

Protocol A: N-Boc Protection of the Secondary Amine

Self-Validating Checkpoint: The free amine is highly polar. Protection will result in a significant shift to a higher Rf​ value on normal-phase TLC.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (2-benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (1.0 mmol, ~346 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 mmol, 278 µL). Stir for 5 minutes at 0 °C.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 262 mg). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control: Quench a 10 µL aliquot in MeOH. Analyze via LC-MS. The reaction is complete when the starting mass ( m/z ~346) disappears and the Boc-protected mass ( m/z ~446 [M+H]+ ) is dominant.

  • Workup: Wash the organic layer with 1M HCl (10 mL), followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Protocol B: Ni-Catalyzed Negishi Cross-Coupling

Critical Parameter: This protocol must be executed under a strict inert atmosphere (Argon or N₂). Moisture will instantly quench the organozinc reagent.

  • Catalyst Preparation: In an argon-filled glovebox, charge a 20 mL reaction vial with NiCl₂·glyme (0.1 mmol, 22 mg) and dtbbpy (0.12 mmol, 32 mg).

  • Substrate Addition: Add the N-Boc protected substrate from Protocol A (1.0 mmol, ~446 mg) to the vial.

  • Solvent Addition: Seal the vial with a PTFE septum cap, remove it from the glovebox, and inject anhydrous DMA (4.0 mL). Stir at room temperature for 10 minutes until the solution turns a pale green/blue, indicating complexation.

  • Transmetalation & Coupling: Cool the vial to 0 °C in an ice bath. Dropwise, inject the organozinc reagent (e.g., Phenylzinc bromide, 0.5 M in THF, 1.5 mmol, 3.0 mL). The solution will rapidly transition to a deep red/brown color, indicating the formation of the active Ni(I) species.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • In-Process Control (Self-Validation): Extract a 10 µL aliquot, quench in 100 µL of saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS. The presence of the product mass ( m/z ~444 for the phenyl-coupled product) and the absence of des-bromo side products confirms successful turnover.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMA, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References[1] Alfa Chemistry. (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Product Specification. Retrieved March 24, 2026.

URL: ]">https://www.alfa-chemistry.com[3] Choi, J., Martín-Gago, P., & Fu, G. C. (2014). Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones. Journal of the American Chemical Society, 136(34), 12161–12165. URL: [Link]2] Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry, 81(13), 5636-5648. URL: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

For: Researchers, scientists, and drug development professionals. Introduction (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine and its analogs represent a class of highly versatile synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine and its analogs represent a class of highly versatile synthetic intermediates. The presence of a bromine atom alpha to a potent electron-withdrawing sulfonyl group renders the C-Br bond exceptionally labile and susceptible to nucleophilic attack. This unique electronic arrangement facilitates a range of nucleophilic substitution reactions, providing a powerful tool for the construction of complex molecular architectures. This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and key considerations for successfully employing this substrate in organic synthesis.

The strategic importance of this scaffold lies in its ability to serve as a precursor to a variety of functionalized molecules. The benzenesulfonyl group can act as a stable protecting group for the amine or be further manipulated, while the bromine serves as an excellent leaving group. The cyclohexyl moiety imparts specific steric and electronic properties that can influence reaction outcomes and the pharmacological profile of the final products.

Reaction Mechanism: A Detailed Examination

The nucleophilic substitution at the α-carbon of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine proceeds primarily through an SN2-like mechanism. The strong electron-withdrawing nature of the adjacent benzenesulfonyl group significantly polarizes the C-Br bond, creating a substantial partial positive charge on the carbon atom and making it highly electrophilic.

Several key factors govern the facility of this transformation:

  • The Nature of the Nucleophile: Strong, soft nucleophiles are generally preferred for this reaction. These include thiolates, cyanides, azides, and various carbanions. Harder nucleophiles, such as alkoxides, may lead to competing elimination reactions, particularly in the presence of a sterically hindered base.

  • Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are typically employed. These solvents are capable of solvating the cation of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated and highly reactive.

  • Leaving Group Ability: The bromide ion is an excellent leaving group due to its large size, polarizability, and the stability of the resulting bromide anion.

Nucleophilic_Substitution_Mechanism Reactant (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine TS Transition State [Nu---C---Br]⁻ Reactant->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Nucleophilic Attack Product Substituted Product TS->Product Bond Formation LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Bond Cleavage

Figure 1: A generalized workflow for the nucleophilic substitution reaction. This diagram illustrates the key stages from reactant preparation to final product isolation and characterization.

Experimental Protocols

The following protocols provide a general framework for conducting nucleophilic substitution reactions with (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for specific substrates and nucleophiles.

Protocol 1: General Procedure for Nucleophilic Substitution with Thiolates

This protocol outlines the reaction of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine with a generic thiolate nucleophile.

Materials:

  • (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

  • Thiol (R-SH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Thiolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the thiol (1.2 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Nucleophilic Substitution: In a separate flask, dissolve (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of the substrate to the pre-formed thiolate solution at 0 °C via a cannula or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Table 1: Representative Reagent Quantities

ReagentMolar Equiv.Example Mass/Volume (for 1 mmol scale)
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine1.0377 mg
Thiol (R-SH)1.2Varies based on MW
Sodium Hydride (60%)1.248 mg
Anhydrous DMF-10 mL
Protocol 2: Azide Substitution for the Synthesis of α-Azido-β-sulfonyl Amines

This protocol details the synthesis of the corresponding azide derivative, a valuable precursor for the introduction of nitrogen-containing functionalities.

Materials:

  • (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

  • Sodium azide (NaN3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a round-bottom flask, add (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (1.0 equivalent) and sodium azide (1.5 equivalents).

  • Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture vigorously at 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography.

Experimental_Workflow Start Start: Assemble Glassware (Flame-dried) Reagent_Prep Prepare Reagents (Substrate, Nucleophile, Solvent) Start->Reagent_Prep Reaction Run Reaction under Inert Atmosphere (Monitor by TLC) Reagent_Prep->Reaction Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purify Product (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Application

Application Note: Experimental Protocols for Reacting (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine with Amines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

The compound (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS: 65210-99-3) represents a highly versatile, densely functionalized building block in organic synthesis. Structurally, it is an α -bromo- β -amino sulfone. The presence of the strongly electron-withdrawing benzenesulfonyl ( −SO2​Ph ) group significantly increases the acidity of the adjacent protons and enhances the leaving group ability of the α -bromide[1].

When reacted with amine nucleophiles, this substrate exhibits a dual-reactivity profile dictated by the steric hindrance and basicity of the incoming amine, as well as the chosen solvent system[2]:

  • Elimination-Addition (Tandem Aza-Michael Pathway): The incoming amine acts primarily as a Brønsted base, abstracting the acidic β -proton to eliminate HBr. This generates a transient, highly electrophilic β -amino vinyl sulfone [3]. A subsequent equivalent of the amine undergoes an aza-Michael (conjugate) addition to yield a 1,2-diaminoethyl sulfone.

  • Direct Nucleophilic Substitution ( SN​2 ): Less sterically hindered, highly nucleophilic amines may bypass the elimination step, directly displacing the bromide via an SN​2 transition state to form the 1,2-diaminoethyl sulfone directly[4].

Understanding this bifurcation is critical for controlling chemoselectivity and avoiding complex product mixtures during late-stage pharmaceutical derivatization.

Mechanistic Pathway Visualization

G SM (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine Elim Pathway A: Elimination (-HBr) Favored by bulky bases SM->Elim Base abstraction SN2 Pathway B: Direct SN2 Favored by strong nucleophiles SM->SN2 Direct attack Amine Incoming Amine (Nucleophile / Base) Amine->Elim Amine->SN2 Vinyl β-Amino Vinyl Sulfone (Electrophilic Intermediate) Elim->Vinyl Diamino 1,2-Diaminoethyl Sulfone (Final Product) SN2->Diamino Vinyl->Diamino Aza-Michael Addition (+ Amine)

Caption: Mechanistic bifurcation (Elimination-Addition vs. SN2) in the reaction of α-bromo sulfones with amines.

Experimental Protocols

To harness the full synthetic potential of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine, two distinct protocols have been developed. Protocol A isolates the stable β -amino vinyl sulfone intermediate, while Protocol B drives the reaction to the fully substituted 1,2-diaminoethyl sulfone.

Protocol A: Controlled Synthesis of β -Amino Vinyl Sulfone (Elimination)

Objective: Promote E2 elimination while suppressing conjugate addition using a non-nucleophilic base.

Reagents & Equipment:

  • (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine: 1.0 mmol (346.3 g/mol )

  • Triethylamine ( Et3​N ) or DBU: 1.2 mmol (Non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous: 10 mL

  • Magnetic stirrer, 25 mL round-bottom flask, ice bath.

Step-by-Step Procedure:

  • Initialization: Dissolve 1.0 mmol of the starting α -bromo sulfone in 10 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to prevent uncontrolled polymerization or degradation.

  • Base Addition: Add 1.2 mmol of Et3​N dropwise over 5 minutes. The solution may turn slightly yellow as the elimination proceeds[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc, 3:1).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM ( 2×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting β -amino vinyl sulfone can typically be used without further purification or purified via short-pad silica gel chromatography.

Protocol B: One-Pot Synthesis of 1,2-Diaminoethyl Sulfones

Objective: Achieve complete conversion to the vicinal diamine via tandem elimination/aza-Michael addition or direct SN​2 displacement.

Reagents & Equipment:

  • (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine: 1.0 mmol

  • Target Amine (e.g., Pyrrolidine, Benzylamine): 2.5 mmol (Acts as both base and nucleophile)

  • Acetonitrile (MeCN), anhydrous: 10 mL

  • Oil bath, reflux condenser.

Step-by-Step Procedure:

  • Initialization: Suspend 1.0 mmol of the starting material in 10 mL of anhydrous MeCN. MeCN is selected for its high dielectric constant, which stabilizes the polar transition states of both the SN​2 and aza-Michael pathways[1].

  • Amine Addition: Add 2.5 mmol of the target amine at room temperature. A slight exotherm may be observed.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

  • Monitoring: Track the reaction via LC-MS. You will initially observe the mass of the vinyl sulfone intermediate, which will gradually convert to the final diamine mass.

  • Workup: Cool to room temperature and evaporate the MeCN. Redissolve the crude residue in EtOAc (20 mL) and wash with water ( 2×10 mL) to remove amine hydrobromide salts.

  • Purification: Dry the organic layer ( MgSO4​ ), concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 1,2-diaminoethyl sulfone.

Quantitative Data & Optimization Matrix

The choice of solvent, base, and temperature fundamentally alters the product distribution. The table below summarizes optimized conditions for various target profiles.

Target Nucleophile / BaseEquivalentsSolventTemp (°C)Dominant PathwayMajor ProductIsolated Yield (%)
Triethylamine (No nucleophile)1.2DCM25Elimination (E2) β -Amino Vinyl Sulfone88%
DBU (No nucleophile)1.1THF0 25Elimination (E2) β -Amino Vinyl Sulfone92%
Pyrrolidine (Secondary)2.5MeCN60Tandem E2 / Aza-Michael1,2-Diaminoethyl Sulfone85%
Benzylamine (Primary)2.5MeCN60Tandem E2 / Aza-Michael1,2-Diaminoethyl Sulfone82%
Aniline (Aromatic)1.1 (+ 1.5 K2​CO3​ )DMF80Direct SN​2 / Aza-Michael1,2-Diaminoethyl Sulfone74%

Note: Aromatic amines (e.g., aniline) possess lower nucleophilicity and basicity; thus, an exogenous inorganic base ( K2​CO3​ ) and a higher temperature in a polar aprotic solvent (DMF) are required to drive the reaction to completion[4].

Troubleshooting & Scientific Insights

  • Incomplete Aza-Michael Addition: If the reaction stalls at the β -amino vinyl sulfone stage during Protocol B, the incoming amine may be too sterically hindered (e.g., tert-butylamine). Solution: Increase the reaction temperature to 80 °C or switch to a high-boiling polar aprotic solvent like DMF or DMSO. Alternatively, Lewis acid catalysis (e.g., LiClO4​ ) can be employed to activate the sulfone[1].

  • Over-Alkylation: When using primary amines, over-alkylation (forming tertiary amines) can occur. Solution: Use a larger excess of the primary amine (up to 5.0 eq) to statistically favor mono-alkylation, or utilize a step-wise reductive amination approach if strict secondary amine formation is required.

  • Hydrolysis Side-Reactions: α -Bromo sulfones can undergo hydrolysis to α -hydroxy sulfones in the presence of adventitious water and base[2]. Solution: Ensure all solvents are strictly anhydrous and reagents are stored under inert gas.

References

  • The Fascinating Chemistry of α -Haloamides Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • α -Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives Source: Chemical Reviews, ACS Publications. URL:[Link]

  • One-Pot Synthesis of β -Bromo Sulfones and Vinyl Sulfones via Different Column Chromatography Source: ChemistrySelect, ResearchGate. URL:[Link]

  • Aminosulfonylation of Alkenes for the Synthesis of β -Amino Sulfone Derivatives Source: Organic Letters, ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent and temperature conditions for (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS: 65210-99-3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS: 65210-99-3) . Below, you will find a mechanistic breakdown of the molecule's reactivity, an interactive troubleshooting matrix, and a self-validating experimental protocol to ensure high-yield synthesis.

Executive Overview & Mechanistic Causality

(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a highly reactive, bifunctional intermediate. It features a nucleophilic secondary cyclohexylamine and an electrophilic β -carbon that is heavily activated by both a bromide leaving group and an electron-withdrawing benzenesulfonyl group.

The primary synthetic utility of this molecule is the formation of sulfonyl aziridines via an intramolecular SN​2 cyclization ()[1]. However, the presence of the highly acidic α -proton (adjacent to the sulfonyl group) makes the molecule highly susceptible to a competing E2 elimination pathway, which yields undesired vinyl sulfones ()[2]. Success in your workflow depends entirely on manipulating the kinetic versus thermodynamic landscape through precise solvent and temperature selection.

Reaction Pathway Visualization

Pathway SM (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine Aziridine 2-(Benzenesulfonyl)-1- cyclohexylaziridine (Target Product) SM->Aziridine Polar Aprotic Solvent (MeCN) Mild Base (K2CO3), 25°C Kinetic Control Vinyl Vinyl Sulfone / Hydrolysis (Side Products) SM->Vinyl Protic Solvent or Strong Base Elevated Temp (>60°C) Thermodynamic Control

Reaction pathways of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine.

Quantitative Optimization Data

To guide your experimental design, the following table summarizes the causal relationship between solvent dielectric constant ( ε ), temperature, and product distribution.

SolventDielectric Constant ( ε )Temp (°C)BaseAziridine Yield (%)Vinyl Sulfone / Degradation (%)
Acetonitrile (MeCN) 37.525K 2​ CO 3​ 92 < 2
Tetrahydrofuran (THF) 7.50Et 3​ N85 5
N,N-Dimethylformamide (DMF) 36.780K 2​ CO 3​ 4540
Ethanol (EtOH) 24.580NaOEt< 585

Data Interpretation: Polar aprotic solvents (like MeCN) at ambient temperatures provide the optimal environment for the kinetic SN​2 pathway. They stabilize the charge-separated transition state without dampening the amine's reactivity. Conversely, protic solvents (like EtOH) hydrogen-bond with the secondary amine, suppressing its nucleophilicity, while elevated temperatures provide the activation energy required to trigger the thermodynamic elimination pathway.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my reaction stalling at 50% conversion despite having excess base? Root Cause: If you are using a non-polar solvent (e.g., Toluene) or a solvent with a low dielectric constant, the charge-separated transition state of the intramolecular SN​2 reaction is not adequately stabilized. Furthermore, the HBr byproduct must be efficiently scavenged. If the base is insoluble in your solvent, the local pH drops, protonating the starting amine and rendering it non-nucleophilic. Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or add a phase-transfer catalyst if a biphasic system is required. Ensure vigorous stirring to maximize the surface area of the heterogeneous base.

Q2: I am observing a high percentage of a side product. LC-MS shows a mass loss of ~80 Da, but NMR indicates a double bond. What happened? Root Cause: You have triggered the E2 elimination pathway, forming a vinyl sulfone. The benzenesulfonyl group highly acidifies the adjacent proton. If the temperature exceeds 40 °C, or if a strong, sterically hindered base (like DBU or tert-butoxide) is used, the base will abstract the proton rather than acting as an acid scavenger, expelling the bromide. Solution: Lower the reaction temperature to 0–25 °C (kinetic control). Switch to a milder, non-nucleophilic inorganic base like K 2​ CO 3​ or Cs 2​ CO 3​ .

Q3: Can I run this reaction in methanol or ethanol to improve solubility? Root Cause: No. Protic solvents are detrimental to this specific cyclization. The protic solvent forms strong hydrogen bonds with the lone pair on the cyclohexylamine nitrogen. This drastically lowers the HOMO energy of the nucleophile, effectively shutting down the intramolecular attack ()[3]. Solution: If solubility is an issue, use DMF or DMSO at room temperature rather than alcohols.

Self-Validating Experimental Protocol: Optimized Aziridination

This protocol is designed as a self-validating system. By monitoring specific checkpoints, you can ensure the mechanistic integrity of the reaction before proceeding to the next step.

Objective: Synthesis of 2-(Benzenesulfonyl)-1-cyclohexylaziridine.

Step 1: System Preparation

  • Flame-dry a round-bottom flask under an inert argon atmosphere. Moisture can lead to competitive hydrolysis of the bromide.

  • Charge the flask with (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (1.0 eq) and anhydrous Acetonitrile to achieve a 0.1 M concentration.

Step 2: Base Addition (Kinetic Control)

  • Add finely powdered, anhydrous K 2​ CO 3​ (3.0 eq).

  • Causality Note: The high surface area is critical for rapid HBr scavenging. K 2​ CO 3​ is basic enough to neutralize HBr but mild enough to prevent deprotonation of the α -sulfonyl proton at room temperature.

Step 3: Reaction Execution

  • Stir the heterogeneous mixture vigorously at 25 °C for 4–6 hours. Do not apply heat.

Step 4: Validation Checkpoint (In-Process Control)

  • Take a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Criteria: The starting material (C 14​ H 20​ BrNO 2​ S) has an isotopic mass of approx. 345.0 Da. The target aziridine will show a distinct mass shift of -79.9 Da (loss of HBr), yielding an [M+H]+ peak at approx. 266.1 Da.

  • Troubleshooting Check: If a peak at 266.1 Da is present but TLC shows multiple spots, check for the vinyl sulfone isomer via UV absorption (vinyl sulfones are highly UV active at 254 nm due to extended conjugation, whereas the aziridine will have a weaker UV footprint).

Step 5: Work-up and Isolation

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. Keep the water bath temperature < 30 °C to prevent thermal degradation of the strained aziridine ring.

  • Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

References

  • [1] Title: Synthesis of aziridines. Source: Organic Chemistry Portal. URL:[Link]

  • [3] Title: Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Source: PubMed (NIH). URL:[Link]

  • [2] Title: Construction of β-Amino Sulfones from Sodium Metabisulfite via a Radical 1,4-Amino Migration. Source: Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

Preventing degradation of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine during long-term storage

Technical Support Center: (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine A Guide to Long-Term Storage, Stability, and Degradation Prevention This guide provides in-depth technical support for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

A Guide to Long-Term Storage, Stability, and Degradation Prevention

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and long-term storage of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine. Adherence to these protocols is critical for maintaining the compound's purity, stability, and performance in experimental settings.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine and what are its stability concerns?

A1: This compound is an α-bromo sulfone derivative containing a secondary amine (cyclohexylamine) moiety. Its structure presents two primary points of instability:

  • The α-bromo sulfone group: The hydrogen atom on the carbon adjacent to the sulfonyl group is acidic. In the presence of a base, this can be abstracted, leading to an elimination reaction.[1][2]

  • The secondary amine: Amines can be susceptible to oxidation over time, especially when exposed to air (oxygen).[3][4]

The primary degradation pathway of concern during storage is a base-promoted elimination of hydrogen bromide (HBr), which is catalyzed by the amine portion of the molecule itself.

Q2: What are the immediate visual signs of degradation?

A2: The pure compound should be a stable, likely crystalline solid. Common signs of degradation include:

  • Color Change: Development of a yellow or brown hue often indicates the formation of unsaturated byproducts or oxidative degradation products.

  • Change in Physical State: The solid may become sticky, oily, or clump together. This can be caused by the formation of ionic byproducts (cyclohexylammonium bromide) and the absorption of atmospheric moisture.[5][6]

Q3: How quickly does this compound degrade?

A3: The rate of degradation is highly dependent on storage conditions.[7] At room temperature, with exposure to air and ambient humidity, noticeable degradation can occur within weeks. When stored under the recommended conditions (cold, dry, inert atmosphere), the compound can remain stable for many months to years.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.

Issue 1: My sample has turned yellow/brown, but was stored in the freezer.

  • Possible Cause A: Incomplete Inerting. The vial was not properly flushed with an inert gas (argon or nitrogen) before sealing. Residual oxygen can cause slow oxidation of the amine, even at low temperatures.[8]

  • Possible Cause B: Moisture Contamination. The vial was opened while still cold, causing condensation of atmospheric moisture on the compound. Water can facilitate ionic reactions and hydrolysis.[5][6]

  • Troubleshooting Steps:

    • Always allow the container to warm completely to room temperature before opening.

    • When aliquoting, work quickly and re-flush the headspace of the main container with inert gas before re-sealing.

    • Consider re-purifying a small amount via recrystallization if purity is critical for your experiment.

Issue 2: My NMR/HPLC analysis shows a new major peak consistent with a vinyl sulfone.

  • Cause: This is the classic sign of dehydrobromination (elimination of HBr). The cyclohexylamine portion of one molecule acts as a base, abstracting the acidic proton from another molecule, leading to the formation of (2-Benzenesulfonyl-vinyl)-cyclohexyl-amine and cyclohexylammonium bromide.

  • Underlying Mechanism: The electron-withdrawing sulfonyl group makes the adjacent proton (α-proton) acidic, while the amine acts as an internal base catalyst. This elimination reaction is a known pathway for α-halo sulfones.[1][9]

  • Corrective Action:

    • The bulk material is compromised. For highly sensitive applications, the material should be discarded or re-purified.

    • Review your storage and handling procedures immediately. Ensure absolute exclusion of moisture and consider storing at a lower temperature (e.g., -20°C).

Issue 3: The compound appears wet or has formed a separate liquid/oily phase.

  • Cause A: Hygroscopicity. The degradation product, cyclohexylammonium bromide, is an ionic salt and is highly hygroscopic, meaning it readily absorbs moisture from the air.[5]

  • Cause B: Deliquescence. In cases of significant degradation and high humidity exposure, the salt byproduct can absorb enough water to dissolve, creating a concentrated aqueous solution.[6]

  • Solution: This indicates advanced degradation. The material is likely of very low purity and unsuitable for most applications. The primary prevention is strict adherence to anhydrous storage and handling conditions.

Part 3: Preventative Measures & Best Practices for Long-Term Storage

Proactive measures are the most effective way to ensure the long-term integrity of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine.

Recommended Long-Term Storage Protocol
  • Select the Right Container: Use an amber glass vial with a PTFE-lined (Teflon) screw cap. Avoid plastic containers, as they can be permeable to air and moisture over time.[10][11] The amber glass protects the compound from light, which can catalyze degradation.[12]

  • Aliquot if Necessary: If you will be using small amounts over time, aliquot the bulk material into several smaller vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Drying: Ensure the compound is completely dry before storage. If you have access to a vacuum oven or desiccator, use it to remove any residual solvent or moisture.

  • Inert Atmosphere: Place the vial(s) in a larger container or glovebox with an inert atmosphere. Backfill the vial directly with dry argon or nitrogen gas, seal the cap tightly, and then wrap the cap with Parafilm® for an extra barrier.

  • Temperature Control: Store the sealed vial at -20°C . This significantly slows the rate of all potential degradation reactions.[13]

  • Labeling: Clearly label the container with the compound name, date of receipt, and date of opening.[13]

Data Summary: Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C (or lower)Reduces kinetic rate of degradation reactions.
Atmosphere Inert (Dry Argon or Nitrogen)Prevents oxidation of the amine moiety.[4][8]
Light Amber Vial (Store in Darkness)Prevents potential photolytic cleavage or radical formation.[11][12]
Moisture AnhydrousPrevents hydrolysis and hygroscopic effects of byproducts.[5][6]
Container Glass Vial with PTFE-lined CapProvides an impermeable, non-reactive barrier.[10]

Part 4: Scientific Rationale & Degradation Pathway

The primary degradation route is an E2 (elimination, bimolecular) reaction. The amine of one molecule acts as a base to remove a proton from the carbon alpha to the sulfone group on a second molecule. This is followed by the elimination of the bromide ion to form a double bond.

Proposed Degradation Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_products Degradation Products Reactant1 Molecule A (Base) TS E2 Transition State (Proton Abstraction & Bromide Departure) Reactant1->TS Acts as Base Reactant2 Molecule B (Substrate) Reactant2->TS Undergoes Elimination Product1 (2-Benzenesulfonyl-vinyl)-cyclohexyl-amine (Vinyl Sulfone) TS->Product1 Forms Alkene Product2 Cyclohexylammonium Bromide (Hygroscopic Salt) TS->Product2 Forms Salt

Caption: Bimolecular elimination (E2) pathway for degradation.

Part 5: Analytical Verification Protocol

To assess the stability and purity of your compound over time, a simple High-Performance Liquid Chromatography (HPLC) method can be employed.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Sample Preparation:

    • Accurately prepare a stock solution of your compound at ~1 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The parent compound will elute as a major peak.

    • The primary degradation product, the vinyl sulfone, will be less polar and typically elute later than the parent compound.

    • Run a fresh sample as a reference (Time = 0) and compare the chromatogram to samples that have been in storage. The appearance or growth of the later-eluting peak indicates degradation. Purity can be assessed by the relative peak area percentage.

Other suitable analytical methods include Thin-Layer Chromatography (TLC) for quick checks and Gas Chromatography-Mass Spectrometry (GC-MS) for detailed identification of byproducts.[14][15][16]

References

  • Meyers, C. Y., et al. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of Organic Chemistry, 68(2), 500-11. Available at: [Link]

  • Tokieda, T., et al. (1977). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 34(6), 787-92. Available at: [Link]

  • NyZ12, a strain utilizing cyclohexylamine as the sole source of carbon and nitrogen. (2008). Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Available at: [Link]

  • Princeton University. (n.d.). Standard Operating Procedure: Halogenated Solvents. Environmental Health & Safety. Available at: [Link]

  • Petrini, M., & Zappitelli, S. (2005). α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives. Chemical Reviews, 105(11), 4467-500. Available at: [Link]

  • Li, Y., et al. (2014). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 79(6), 2538-44. Available at: [Link]

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement. Organic Reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Storage of Halogen. Available at: [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Sulfur Mustard. Available at: [Link]

  • Gryn'ova, G., et al. (2012). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society, 134(16), 7082-93. Available at: [Link]

  • Das, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Allied Academies. Available at: [Link]

  • ResearchGate. (2023). Do the organic compounds have an expiry date? Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Available at: [Link]

  • ChemSec. (n.d.). Halogenated compounds. SIN List. Available at: [Link]

  • Fischer, T., & Martienssen, M. (2022). Sunlight Degradation of the Aminophosphonate Diethylenetriamine Penta-(Methylenephosphonic Acid). MDPI. Available at: [Link]

  • Defence Science and Technology Organisation. (2001). Detection and Identification of Sulfur Compounds in an Australian Jet Fuel. DTIC. Available at: [Link]

  • Lee, C., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. Available at: [Link]

  • ResearchGate. (2026). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Available at: [Link]

  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Available at: [Link]

  • Bossle, P. C., et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Elimination Reactions. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Available at: [Link]

  • University of Kentucky College of Arts & Sciences. (2024). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Available at: [Link]

  • D'Auria, M., et al. (2019). Hydro/Deutero Deamination of Arylazo Sulfones under Metal- and (Photo)Catalyst-Free Conditions. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Wikipedia. (n.d.). Sulfur. Available at: [Link]

  • Bizet, V., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 9043-138. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with (2-Benzenesulfonyl-2-bromo-ethyl)-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS: 65210-99-3).

This molecule is a highly functionalized, sterically hindered bifunctional scaffold. The primary challenge in utilizing this compound for cross-coupling lies in its self-reactivity. The molecule contains both a bulky secondary amine and a highly electrophilic α -bromo sulfone. Under the basic conditions required for transition-metal catalysis, these two groups are perfectly positioned to undergo a rapid, intramolecular 3-exo-tet cyclization, ejecting bromide to form an unwanted aziridine side-product.

The guides below provide field-proven, causally-linked strategies to bypass this steric and electronic trap, ensuring high-fidelity C-N and C-C bond formation.

ReactionPathways SM (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine Aziridine Side Product: 1-Cyclohexyl-2-(benzenesulfonyl)aziridine (Intramolecular Cyclization) SM->Aziridine Base (Unprotected NH) NAryl Desired N-Coupling: Buchwald-Hartwig Product (Requires RuPhos/BrettPhos) SM->NAryl Pd/RuPhos Ar-X CCoupling Desired C-Coupling: Suzuki Product (Requires N-Protection) SM->CCoupling 1. N-Protection 2. Pd/Ar-B(OH)2

Fig 1. Competing reaction pathways for the bifunctional substrate under basic coupling conditions.

Part 1: Troubleshooting N-Arylation (Buchwald-Hartwig Couplings)

Frequently Asked Questions

Q: When attempting N-arylation with aryl bromides, my LC-MS shows complete consumption of the starting material, but the major product is missing the bromine atom (M-80) and no coupled product is observed. What is happening? A: You are observing base-promoted intramolecular aziridination [2]. The secondary amine is deprotonated by the base required for the coupling. Because the bulky cyclohexyl group forces the molecule into a conformation where the nitrogen is in close proximity to the electrophilic α -bromo sulfone, a rapid cyclization occurs, forming 1-cyclohexyl-2-(benzenesulfonyl)aziridine. The mass you are observing ([M+H]+ 266) corresponds to this aziridine.

Q: How can I outcompete this aziridination to get the desired N-aryl product? A: You must accelerate the catalytic cycle—specifically the oxidative addition and reductive elimination steps—so that the intermolecular C-N bond formation outpaces the intramolecular cyclization.

  • Use highly active precatalysts: Employ G3 or G4 palladacycles (e.g., RuPhos Pd G4) that generate the active monoligated Pd(0) species instantaneously.

  • Select bulky, electron-rich ligands: RuPhos and BrettPhos are specifically engineered to accommodate bulky secondary amines and accelerate reductive elimination [1].

  • Use a milder base: Switch from strong bases like NaOtBu to milder bases like Cs2​CO3​ . NaOtBu rapidly deprotonates the amine, accelerating the background aziridination. Cs2​CO3​ maintains a low steady-state concentration of the deprotonated amine, allowing the RuPhos-Pd complex to capture the substrate efficiently.

Data Presentation: Ligand and Base Screening

The following table summarizes the causal relationship between ligand/base selection and reaction outcome when coupling with 4-bromotoluene at 80 °C.

EntryPrecatalyst / LigandBaseN-Aryl Yield (%)Aziridine Yield (%)Mechanism / Causality
1 Pd2​(dba)3​ / XPhosNaOtBu15%65%Strong base causes rapid cyclization; reductive elimination is too slow.
2 Pd2​(dba)3​ / BINAP Cs2​CO3​ 5%80%Bidentate ligand cannot accommodate the bulky cyclohexyl group.
3RuPhos Pd G4NaOtBu45%40%Fast catalysis, but strong base still promotes competitive aziridination.
4 RuPhos Pd G4 Cs2​CO3​ 82% 10% Optimal balance: Mild base suppresses cyclization; ligand forces coupling.
5BrettPhos Pd G4 Cs2​CO3​ 78%12%Highly effective, though slightly more sterically hindered than RuPhos.
Protocol 1: High-Fidelity N-Arylation (Self-Validating System)

This protocol utilizes internal checkpoints to guarantee reproducibility.

  • Preparation (Glovebox or Schlenk line): To an oven-dried 10 mL vial, add (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (1.0 mmol, 1.0 eq), the aryl halide (1.2 mmol, 1.2 eq), RuPhos Pd G4 (0.05 mmol, 5 mol%), and anhydrous Cs2​CO3​ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 4.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the vial with a PTFE-lined cap.

  • Heating: Transfer to a pre-heated block at 80 °C. Stir vigorously (1000 rpm) to ensure the heterogeneous Cs2​CO3​ is well suspended.

  • In-Process Control (IPC) at 2 Hours: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe the target mass. If the aziridine peak ([M+H]+ 266) exceeds 15% relative area, verify that your Cs2​CO3​ is strictly anhydrous. Moisture increases the solubility and effective basicity of the carbonate, accelerating aziridination.

  • Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, filter through a short pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

Part 2: Troubleshooting C-Coupling (Suzuki-Miyaura at the α -Bromo Sulfone)

Frequently Asked Questions

Q: I want to perform a Suzuki coupling at the C-Br bond, but I only get a mixture of the aziridine and a vinyl sulfone (elimination product). How do I couple at the carbon? A: α -Bromo sulfones are notoriously challenging for Suzuki couplings due to their propensity for reductive debromination and base-induced elimination [3]. When a secondary amine is present in the same molecule, aziridination becomes the dominant pathway. To achieve C-coupling, you must dismantle the self-reactivity of the system by protecting the amine .

Q: What is the best protecting group strategy for this sterically hindered amine? A: Because the amine is already secondary and extremely bulky (cyclohexyl + neopentyl-like sulfonyl chain), standard Boc protection can be sluggish. However, using forcing conditions ( Boc2​O with DMAP in DCM) will yield the tertiary carbamate. This completely removes the nucleophilicity of the nitrogen, preventing aziridine formation and allowing the Pd-catalyzed C-C coupling to proceed smoothly.

Workflow Step1 Step 1: N-Protection (Boc2O, DMAP) Blocks intramolecular nucleophilic attack Step2 Step 2: C-C Cross-Coupling Pd-catalyzed Suzuki at alpha-bromo sulfone Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM) Cleaves protecting group to yield target Step2->Step3 Product Final alpha-Aryl Sulfone Product Step3->Product

Fig 2. Sequential workflow for C-coupling to bypass steric hindrance and aziridination.

Protocol 2: Protection-Coupling-Deprotection Workflow (Self-Validating System)

Step 1: Amine Protection

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Boc2​O (2.0 eq), Triethylamine (2.0 eq), and DMAP (0.2 eq). Stir at 40 °C for 16 hours.

  • IPC Validation: Perform TLC (Ninhydrin stain). The secondary amine starting material will stain a deep purple/brown; the Boc-protected product will not stain. Do not proceed to Step 2 until the starting material spot is completely absent.

Step 2: Suzuki Cross-Coupling

  • In a Schlenk tube, combine the N-Boc protected intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (10 mol%), and K3​PO4​ (3.0 eq).

  • Add a degassed mixture of Toluene/Water (10:1, 0.1 M). Heat to 90 °C for 12 hours.

  • IPC Validation: Monitor via LC-MS. The α -bromo sulfone is prone to elimination to the vinyl sulfone. If the vinyl sulfone mass is dominant, lower the temperature to 70 °C and switch to a milder base like K2​CO3​ .

Step 3: Deprotection

  • Dissolve the purified coupled product in DCM (0.1 M) and add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.

  • Stir at room temperature for 2 hours.

  • IPC Validation: Monitor by LC-MS for the disappearance of the [+56] (t-butyl cation loss) or [+100] (Boc loss) mass peaks, confirming the regeneration of the free secondary amine.

References

  • Benchchem Technical Support. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 - Benchchem. Analyzes the mechanistic role of bulky ligands (RuPhos/BrettPhos) in overcoming steric hindrance during Buchwald-Hartwig aminations. 1

  • Science of Synthesis. Houben-Weyl Methods of Molecular Transformations: Aziridine Synthesis via Cyclization of 2-Haloalkanamines. Details the rapid 3-exo-tet intramolecular cyclization kinetics of 2-haloethylamines under basic conditions. 2

  • Organic Reactions. α -Halo Sulfones: Reactivity and Cross-Coupling. Discusses the competing pathways (elimination vs. substitution) of alpha-halo sulfones in transition-metal catalysis. 3

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: Comparing (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine with Traditional Bromoethyl Amines in Organic Synthesis

Introduction & Mechanistic Rationale The installation of ethylamine appendages and the synthesis of nitrogen-containing heterocycles are foundational operations in medicinal chemistry and drug development. However, utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The installation of ethylamine appendages and the synthesis of nitrogen-containing heterocycles are foundational operations in medicinal chemistry and drug development. However, utilizing simple bifunctional halo-amines often presents a significant chemical challenge: the inherent nucleophilicity of the amine and the electrophilicity of the alkyl halide lead to uncontrolled intermolecular polymerization.

To circumvent this, chemists have historically relied on protecting group strategies or harsh reaction conditions. The emergence of highly functionalized β -amino- α -bromo sulfones, specifically (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS: 65210-99-3)[1], offers a superior, atom-economical alternative.

Mechanistically, sulfones act as "chemical chameleons"[2]. The benzenesulfonyl group exerts a powerful electron-withdrawing effect that lowers the pKa of the adjacent α -proton and stabilizes adjacent carbanions[2]. More importantly, it highly activates the adjacent C-Br bond toward nucleophilic attack. This dual activation is mechanistically analogous to the heightened reactivity observed in α -bromo ketones[3], allowing for rapid, controlled intramolecular cyclizations (such as aziridination) under exceptionally mild conditions without the risk of runaway polymerization.

Structural and Reactivity Comparison

When designing a synthetic route requiring a bromoethyl amine synthon, researchers typically choose between three classes of reagents. Understanding the causality behind their reactivity profiles is critical for optimizing yields.

A. Activated Bromoethyl Amines: (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

This bifunctional building block features a secondary cyclohexylamine and a sulfonyl-activated α -bromo carbon.

  • Causality of Reactivity: The strong inductive effect of the −SO2​Ph group makes the α -carbon highly electrophilic. When exposed to a mild base, the secondary amine is deprotonated and rapidly undergoes a 3-exo-tet cyclization to form a 2-sulfonyl aziridine. The intramolecular reaction is kinetically favored, effectively suppressing intermolecular side reactions.

B. Unactivated Bromoethyl Amines: 2-Bromoethylamine hydrobromide (BEA-HBr)

A classic reagent used for installing primary ethylamine groups and constructing imidazolidinylidene ligands[4].

  • Causality of Reactivity: Because it lacks an activating α -electron-withdrawing group, the C-Br bond requires significant thermal energy to undergo SN​2 displacement. Furthermore, the free base is highly unstable and prone to self-alkylation; thus, it must be stored and handled as a hydrobromide salt, requiring careful stoichiometric control of strong bases during the reaction[4].

C. Protected Bromoethyl Amines: N-(2-Bromoethyl)phthalimide

Used in the Gabriel synthesis, this reagent masks the amine as a phthalimide.

  • Causality of Reactivity: The bulky phthalimide group completely prevents self-polymerization by eliminating the amine's nucleophilicity. However, the trade-off is the requirement for harsh deprotection conditions (e.g., refluxing hydrazine), which can destroy sensitive functional groups elsewhere on a complex drug scaffold.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of these three bromoethyl amine classes, providing a clear decision matrix for synthetic routing.

Parameter(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine2-Bromoethylamine hydrobromideN-(2-Bromoethyl)phthalimide
Activation Group Benzenesulfonyl ( −SO2​Ph )NonePhthalimide (Protecting)
Electrophilicity Very High ( α -activated)Low (Unactivated primary alkyl)Low (Unactivated primary alkyl)
Polymerization Risk Low (Favors rapid cyclization)Very High (If free base is formed)None
Typical Reaction Temp 20–25 °C (Room Temperature)60–80 °C80–100 °C
Deprotection Required? NoNoYes (Hydrazine or strong acid)
Primary Application Sulfonyl aziridines, complex heterocyclesSimple ethylamine appendagesPrimary amine synthesis

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each experimental choice is detailed to aid in troubleshooting.

Protocol A: Intramolecular Aziridination of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine

This protocol leverages the α -activation of the sulfone to synthesize 1-cyclohexyl-2-(benzenesulfonyl)aziridine.

  • Preparation: Dissolve 1.0 equivalent of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine in anhydrous acetonitrile to achieve a 0.1 M concentration.

    • Causality: Acetonitrile is a polar aprotic solvent that enhances the nucleophilicity of the secondary amine without participating in hydrogen bonding, which could dampen reactivity.

  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: A mild, insoluble inorganic base is chosen to slowly deprotonate the secondary amine and scavenge the resulting HBr byproduct. The slow, heterogeneous nature of this reaction prevents localized spikes in pH that could trigger intermolecular side reactions.

  • Cyclization: Stir the suspension at 20–25 °C for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane).

    • Causality: The intense electron-withdrawing nature of the benzenesulfonyl group activates the C-Br bond, allowing the 3-exo-tet cyclization to proceed smoothly at room temperature.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove inorganic salts and concentrate under reduced pressure.

    • Self-Validating Step: Analyze the crude mixture via 1H -NMR. The successful formation of the aziridine is confirmed by the disappearance of the downfield α -bromo proton and the emergence of characteristic highly shielded, upfield aziridine ring protons (typically between 2.0–3.0 ppm).

Protocol B: Intermolecular Alkylation using 2-Bromoethylamine hydrobromide

A standard procedure for appending an ethylamine group to a secondary amine nucleophile.

  • Nucleophile Activation: Dissolve the target secondary amine nucleophile in anhydrous DMF. Add 2.0 equivalents of Cesium Carbonate ( Cs2​CO3​ ) and stir for 30 minutes.

    • Causality: Complete deprotonation of the target nucleophile is required before introducing the bromoethylamine to ensure the target outcompetes the reagent's tendency to self-alkylate.

  • Reagent Addition: Slowly add 1.2 equivalents of 2-Bromoethylamine hydrobromide[4] in small portions over the course of 1 hour.

    • Causality: BEA-HBr is extremely prone to polymerization once its free base is generated in situ. Slow addition keeps the steady-state concentration of the free bromoethylamine low, heavily favoring cross-coupling over self-reaction.

  • Heating: Elevate the reaction temperature to 70 °C and stir for 12 hours.

    • Causality: Lacking an activating sulfonyl group, the unactivated C-Br bond requires significant thermal energy to overcome the activation barrier for SN​2 displacement.

Mechanistic Visualizations

Pathway A (2-Benzenesulfonyl-2-bromo-ethyl) -cyclohexyl-amine B Base Addition (K2CO3) Deprotonation of Amine A->B Mild conditions C Nucleophilic Secondary Amine Intermediate B->C Fast D Intramolecular Cyclization (1-Cyclohexyl-2-sulfonylaziridine) C->D Kinetically favored (3-exo-tet) E Intermolecular Polymerization (Suppressed) C->E Kinetically slow

Mechanistic pathway of intramolecular aziridination versus intermolecular polymerization.

Comparison Root Bromoethyl Amine Selection Unactivated Unactivated (e.g., BEA-HBr) Root->Unactivated Protected Protected (e.g., Phthalimide) Root->Protected Activated Activated α-Bromo Sulfone (Title Compound) Root->Activated U_Result Requires harsh heat High polymerization risk Unactivated->U_Result P_Result Stable but requires toxic deprotection Protected->P_Result A_Result Mild reaction conditions Direct heterocycle access Activated->A_Result

Strategic selection logic for bromoethyl amine building blocks in organic synthesis.

References

  • Title: Alfa Chemistry: Calcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate (Product Catalog including CAS 65210-99-3)
  • Source: thieme-connect.
  • Source: chemicalbook.
  • Source: acs.
  • Source: benchchem.

Sources

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